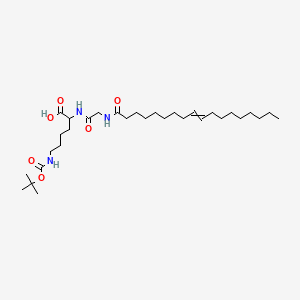

N'-Boc-N-(Gly-Oleoyl)-Lys

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H57N3O6 |

|---|---|

Molecular Weight |

567.8 g/mol |

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-(octadec-9-enoylamino)acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38) |

InChI Key |

KGOQBRYHELEEDT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lysine

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N'-Boc-N-(Gly-Oleoyl)-Lysine, a specialized amino acid derivative. The content is tailored for researchers, scientists, and professionals engaged in drug development, peptide chemistry, and bioconjugation.

Chemical Structure and Properties

N'-Boc-N-(Gly-Oleoyl)-Lysine is a synthetic amino acid derivative characterized by three key components: a lysine backbone, a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and an oleoyl-glycine moiety attached to the ε-amino group of the lysine side chain. This amphiphilic structure, combining a hydrophilic amino acid core with a lipophilic fatty acid tail, makes it a valuable tool in the synthesis of lipidated peptides and other biomolecules.[1]

The Boc group provides a stable yet readily cleavable protecting group for the α-amine, allowing for controlled, stepwise peptide synthesis. The oleoyl group, a monounsaturated fatty acid, is introduced via a glycine linker to the lysine side chain, imparting hydrophobic properties that can enhance membrane anchoring, improve bioavailability, and facilitate the formation of self-assembling nanostructures.[1]

Chemical Structure Diagram```dot

}``` Caption: Chemical structure of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Physicochemical Properties

The quantitative properties of N'-Boc-N-(Gly-Oleoyl)-Lysine are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₅₇N₃O₆ | |

| Molecular Weight | 567.80 g/mol | |

| CAS Number | 2353409-71-7 | |

| Purity | ≥95% | |

| Appearance | White to Off-White Solid | Assumed from similar compounds |

| Storage | -20 °C |

Experimental Protocols

Representative Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This protocol describes a plausible multi-step synthesis starting from commercially available protected lysine.

Step 1: Synthesis of Oleoyl-Glycine

-

Dissolve glycine in a suitable aqueous alkaline solution (e.g., 1M NaOH).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add oleoyl chloride dropwise to the glycine solution with vigorous stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the concurrent addition of NaOH solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the Oleoyl-Glycine product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Coupling of Oleoyl-Glycine to Nα-Boc-Lysine

-

Dissolve Nα-Boc-Lysine and the synthesized Oleoyl-Glycine in a suitable aprotic solvent such as Dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), and an activator like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Purify the crude product using column chromatography on silica gel to obtain pure N'-Boc-N-(Gly-Oleoyl)-Lysine.

Applications in Research and Drug Development

N'-Boc-N-(Gly-Oleoyl)-Lysine is a versatile building block for the synthesis of lipidated peptides and other biomolecular conjugates. I[1]ts applications are primarily in fields requiring the modulation of hydrophobicity and membrane interaction of peptides and other molecules.

-

Peptide Lipidation: The primary application is in the synthesis of lipopeptides. The oleoyl tail can enhance the stability of peptides against enzymatic degradation, improve their pharmacokinetic profile, and facilitate their interaction with and penetration of cell membranes. *[1] Drug Delivery: This molecule can be incorporated into drug delivery systems such as micelles and liposomes. The amphiphilic nature allows for the self-assembly of these nanocarriers, which can encapsulate and deliver therapeutic agents. *[1] Bioconjugation: It serves as a lipid anchor for the functionalization of proteins, peptides, and other biomaterials, enabling them to be targeted to or integrated into lipid membranes.

[1]#### 3.1. Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the workflow for incorporating N'-Boc-N-(Gly-Oleoyl)-Lysine into a peptide sequence using solid-phase peptide synthesis.

Caption: Workflow for incorporating the lipidated lysine into a peptide.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by N'-Boc-N-(Gly-Oleoyl)-Lysine itself. However, related molecules offer insights into potential biological activities after the deprotection of the Boc group and cleavage of the peptide. For instance, N-oleoyl glycine, a component of the title molecule, has been identified as a signaling molecule with anti-inflammatory properties and is related to the endocannabinoid system. I[2]t has been shown to stimulate adipogenesis through the activation of the CB1 receptor and the Akt signaling pathway. F[3]urthermore, oleoyl-D-lysine has been investigated as a selective inhibitor of the glycine transporter-2 (GlyT2), presenting a potential therapeutic strategy for neuropathic pain by modulating glycinergic signaling.

[4][5][6]These findings suggest that peptides or molecules containing the Gly-Oleoyl-Lysine motif could potentially interact with pathways related to lipid signaling, pain modulation, and metabolic regulation, warranting further investigation.

Conclusion

N'-Boc-N-(Gly-Oleoyl)-Lysine is a key enabling reagent for the advanced synthesis of lipidated peptides and bioconjugates. Its well-defined structure allows for precise control over the introduction of a lipid moiety, offering a powerful strategy for enhancing the therapeutic potential of peptide-based drugs and developing novel drug delivery systems. While its direct biological activity is yet to be explored, the known signaling roles of its constituent parts suggest a promising area for future research.

References

- 1. N'-Boc-N-(Gly-Oleoyl)-Lys, CAS 2353409-71-7 | AxisPharm [axispharm.com]

- 2. Reversible Lysine Acetylation Regulates Activity of Human Glycine N-Acyltransferase-like 2 (hGLYATL2): IMPLICATIONS FOR PRODUCTION OF GLYCINE-CONJUGATED SIGNALING MOLECULES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Oleoyl glycine, a lipoamino acid, stimulates adipogenesis associated with activation of CB1 receptor and Akt signaling pathway in 3T3-L1 adipocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step pathway for the chemical synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. This molecule, featuring a lipidated dipeptide attached to a Boc-protected lysine, is a valuable building block, particularly in the development of novel bioconjugates and Proteolysis Targeting Chimeras (PROTACs), where it can function as an alkyl chain-based linker.[1] The described methodology relies on established principles of solution-phase peptide coupling and subsequent acylation, ensuring a reproducible and scalable process.

Overall Synthetic Strategy

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is accomplished through a linear three-step process. The strategy is designed to selectively modify the alpha-amino (Nα) and epsilon-amino (Nε) groups of the lysine backbone.

-

Peptide Coupling: The synthesis begins with the coupling of Nα-Boc-glycine to the free alpha-amino group of commercially available Nε-Boc-L-lysine. This reaction forms the protected dipeptide intermediate, Nα-Boc-Gly-Nε-Boc-Lys-OH. Standard peptide coupling reagents are employed to facilitate amide bond formation.

-

Selective Deprotection: The N-terminal Boc group on the glycine residue is selectively removed using trifluoroacetic acid (TFA). This step exposes the primary amine of the glycine moiety for the subsequent acylation step, yielding the intermediate H-Gly-Nε-Boc-Lys-OH.

-

Oleoylation: Finally, the exposed N-terminal amine of the glycyl-lysine intermediate is acylated with oleic acid. Activation of the oleic acid carboxyl group is necessary to drive the reaction to completion, yielding the final product, N'-Boc-N-(Gly-Oleoyl)-Lysine.

Below is a diagram illustrating the overall workflow of the synthesis.

Detailed Experimental Protocols

Step 1: Synthesis of Nα-Boc-Gly-Nε-Boc-L-Lysine

This step involves the formation of a peptide bond between Nα-Boc-glycine and Nε-Boc-L-lysine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

Methodology:

-

Dissolve Nε-Boc-L-lysine (1.0 eq) in N,N-Dimethylformamide (DMF).

-

To this solution, add Nα-Boc-glycine (1.1 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with ethyl acetate. Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, gradient elution with methanol in dichloromethane) to obtain Nα-Boc-Gly-Nε-Boc-L-Lysine as a white solid.

| Reagent | Molar Eq. | Purpose |

| Nε-Boc-L-Lysine | 1.0 | Starting Material |

| Nα-Boc-Glycine | 1.1 | Amino Acid to be coupled |

| EDC•HCl | 1.2 | Coupling Agent |

| HOBt | 1.2 | Coupling Additive (Reduces side reactions) |

| DIPEA | 2.5 | Base |

| DMF | - | Solvent |

Step 2: Selective N-terminal Deprotection of Nα-Boc-Gly-Nε-Boc-L-Lysine

The N-terminal Boc group is selectively cleaved under acidic conditions to expose the primary amine of the glycine residue.

Methodology:

-

Dissolve the protected dipeptide, Nα-Boc-Gly-Nε-Boc-L-Lysine (1.0 eq), in Dichloromethane (DCM).

-

Add Trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM).

-

Stir the reaction mixture at room temperature for 2-4 hours.[2]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene to remove residual TFA).

-

Precipitate the product by adding cold diethyl ether and collect the resulting solid by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield H-Gly-Nε-Boc-Lys-OH as its trifluoroacetate salt (TFA salt). This product is typically used in the next step without further purification.

Step 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This final step is the acylation of the dipeptide intermediate with oleic acid using HATU as the coupling agent.

Methodology:

-

Dissolve oleic acid (1.1 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the oleic acid.

-

Dissolve the H-Gly-Nε-Boc-Lys-OH•TFA salt (1.0 eq) in DMF and add it to the activated oleic acid solution.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (Silica gel, using a gradient of methanol in chloroform) or by preparative reverse-phase HPLC to yield the final product, N'-Boc-N-(Gly-Oleoyl)-Lysine.

| Reagent | Molar Eq. | Purpose |

| H-Gly-Nε-Boc-Lys-OH•TFA | 1.0 | Dipeptide Intermediate |

| Oleic Acid | 1.1 | Acylating Agent |

| HATU | 1.1 | Coupling Agent |

| DIPEA | 3.0 | Base |

| DMF | - | Solvent |

Logical Reaction Pathway

The chemical transformations in this synthesis follow a logical progression of protection, coupling, and deprotection steps common in peptide and bioconjugate chemistry.

Quantitative Data Summary

The following table summarizes typical, unoptimized yields for each step of the synthesis. Actual yields may vary based on reaction scale, purity of reagents, and purification efficiency.

| Step | Product | Starting Material | Typical Yield (%) | Purity (by HPLC) |

| 1 | Nα-Boc-Gly-Nε-Boc-L-Lysine | Nε-Boc-L-Lysine | 75 - 85% | >95% |

| 2 | H-Gly-Nε-Boc-L-Lysine•TFA | Dipeptide Intermediate | 90 - 98% (crude) | >90% |

| 3 | N'-Boc-N-(Gly-Oleoyl)-Lysine | Deprotected Intermediate | 60 - 75% | >98% |

This guide provides a robust and detailed framework for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. Researchers should perform appropriate characterization (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm the structure and purity of all intermediates and the final product.

References

N'-Boc-N-(Gly-Oleoyl)-Lys molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a representative synthetic methodology for N'-Boc-N-(Gly-Oleoyl)-Lysine. This lipopeptide derivative, while not a standard catalog item, can be synthesized using established peptide chemistry techniques. Such molecules are of interest in drug delivery, immunology, and surfactant research due to their amphiphilic nature.

Core Compound Data

The fundamental chemical properties of N'-Boc-N-(Gly-Oleoyl)-Lysine have been calculated and are summarized below.

| Property | Value |

| Molecular Formula | C₃₁H₅₇N₃O₆ |

| Molecular Weight | 567.81 g/mol |

| IUPAC Name | (S)-2-((S)-2-(oleamido)acetamido)-6-(tert-butoxycarbonylamino)hexanoic acid |

Experimental Protocols: Synthesis

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine can be effectively achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (Fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise assembly of the molecule on a solid resin support, simplifying purification by enabling the removal of excess reagents and byproducts through simple filtration and washing.

A representative protocol is detailed below, based on standard and widely published SPPS methodologies.[1][2]

Materials:

-

Resin: 2-Chlorotrityl chloride (2-CTC) resin is suitable for synthesizing a C-terminal carboxylic acid.

-

Amino Acids: Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH.

-

Fatty Acid: Oleic Acid.

-

Coupling Agents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).

-

Solvents: DMF, DCM (Dichloromethane), Methanol.

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O (e.g., 95:2.5:2.5 v/v/v).

-

Precipitation/Washing: Cold diethyl ether.

Methodology:

-

Resin Preparation and First Amino Acid Loading:

-

Swell the 2-CTC resin in DMF in a reaction vessel for 30-60 minutes.

-

Dissolve Fmoc-Lys(Boc)-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DMF.

-

Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

After loading, cap any unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (e.g., 17:2:1) for 30-60 minutes.

-

Wash the resin thoroughly with DMF, DCM, and then DMF.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc group removal.

-

Wash the resin extensively with DMF to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of a free primary amine.

-

-

Coupling of Second Amino Acid (Glycine):

-

In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for several minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm reaction completion (negative result). If incomplete, the coupling step can be repeated.

-

Wash the resin with DMF, DCM, and then DMF.

-

-

Fmoc Deprotection:

-

Repeat step 2 to remove the Fmoc group from the newly added Glycine residue.

-

-

Coupling of Oleic Acid:

-

In a separate vessel, pre-activate Oleic Acid (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated oleic acid solution to the resin.

-

Agitate the reaction for 2-4 hours, or until a Kaiser test confirms the absence of free amines.

-

Wash the resin thoroughly with DMF, DCM, and finally methanol, then dry the resin under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours at room temperature.[1] This step cleaves the synthesized molecule from the resin and removes the Boc protecting group from the lysine side chain.

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen or using a rotary evaporator.

-

-

Purification and Characterization:

-

Precipitate the crude product by adding it to a large volume of ice-cold diethyl ether. Centrifuge to collect the precipitate.

-

Wash the pellet with cold ether several times.

-

Dry the final product under vacuum.

-

The purity and identity of the N'-(Boc)-N-(Gly-Oleoyl)-Lysine can be confirmed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (e.g., ESI-MS).[1][3]

-

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the synthesis of the target compound.

Caption: Solid-Phase Synthesis Workflow for N'-(Boc)-N-(Gly-Oleoyl)-Lysine.

Caption: Hypothetical Signaling Pathway for a Bioactive Lipopeptide.

References

An In-depth Technical Guide to N'-Boc-N-(Gly-Oleoyl)-Lys for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a specialized amino acid derivative designed for the facile incorporation of a lipid moiety onto a peptide backbone. This lipoamino acid is a key building block in the synthesis of lipopeptides, which have garnered significant interest in drug delivery, vaccine development, and cellular signaling research. The molecule's unique architecture, featuring a temporary Nα-Boc protecting group and a permanent Nε-lipidation via a glycine spacer and an oleoyl tail, offers a strategic approach to enhancing the therapeutic potential of peptides. This guide provides a comprehensive overview of its core features, physicochemical properties, and detailed methodologies for its application in peptide synthesis.

The oleoyl group, an 18-carbon monounsaturated fatty acid, imparts significant hydrophobicity. This lipophilic tail can enhance the peptide's interaction with cell membranes, prolong its plasma half-life by binding to albumin, and facilitate its transport across biological barriers. The glycine spacer provides flexibility, potentially improving the presentation of the peptide for receptor binding. The Nα-Boc (tert-butyloxycarbonyl) group is a standard, acid-labile protecting group in solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise elongation of the peptide chain.

Core Features and Physicochemical Properties

N'-Boc-N-(Gly-Oleoyl)-Lys is characterized by its amphiphilic nature, combining a hydrophilic amino acid head group with a long, hydrophobic lipid tail. This structure is central to its utility in modifying the properties of peptides.

Key Features:

-

Boc Protection: The Nα-amino group is protected by the acid-labile Boc group, making it fully compatible with standard Boc-SPPS chemistry. This allows for selective deprotection and coupling in a controlled manner.

-

Gly-Oleoyl Modification: The Nε-amino group of the lysine is acylated with oleic acid through a glycine spacer. This modification introduces a long, unsaturated lipid chain, significantly increasing the hydrophobicity of the resulting peptide.

-

Amphiphilic Design: The combination of the polar amino acid and the nonpolar lipid tail allows for the creation of peptides with unique self-assembly properties and enhanced membrane interactions.

-

Peptide Compatibility: It is suitable for incorporation into peptides using both solid-phase and solution-phase synthesis techniques.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₅₇N₃O₆ | [1] |

| Molecular Weight | 567.81 g/mol | [2] |

| CAS Number | 2353409-71-7 | [2] |

| Appearance | White to off-white solid | General |

| Purity (typical) | ≥95% (often >98% by HPLC) | General |

| Solubility | ||

| DMF, NMP, DCM | Soluble | |

| Water, Aqueous Buffers | Insoluble | |

| Storage Conditions | -20°C for long-term storage | General |

Note: Specific solubility values in mg/mL are not widely published and should be determined empirically. However, lipidated amino acids are known to be soluble in common organic solvents used in peptide synthesis.

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be constructed based on standard methods for the selective acylation of lysine derivatives. The following is a representative protocol.

Materials:

-

Boc-Lys-OH

-

Oleoyl-Gly-OH (prepared by coupling Glycine with Oleic Acid)

-

Coupling agents (e.g., HBTU, HATU, or EDC/HOBt)

-

Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Aqueous acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃)

Procedure:

-

Activation of Oleoyl-Gly-OH: Dissolve Oleoyl-Gly-OH (1.1 eq) in DMF. Add a coupling agent such as HBTU (1.1 eq) and HOBt (1.1 eq). Stir the mixture for 10-15 minutes at 0°C to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve Boc-Lys-OH (1.0 eq) in DMF and add DIPEA (2.5 eq). Add the activated Oleoyl-Gly-OH solution dropwise to the Boc-Lys-OH solution at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (Boc-Lys-OH) is consumed.

-

Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound as a solid.

Protocol for Incorporation into a Peptide using Boc-SPPS

The incorporation of this compound into a peptide sequence on a solid support follows standard Boc-SPPS procedures. However, due to its bulky and hydrophobic nature, special considerations are necessary to ensure efficient coupling.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents: HBTU/HOBt or HATU

-

DIPEA

-

Solvents: DMF, NMP, DCM

-

TFA (Trifluoroacetic acid) for Boc deprotection

-

Neutralization solution: 5% DIPEA in DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection (if necessary): Treat the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group of the preceding amino acid.

-

Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (5x).

-

Neutralization: Neutralize the resin with 5% DIPEA in DCM (2x for 2 minutes each) and wash again with DMF (5x).

-

Activation and Coupling of this compound:

-

Dissolve this compound (2.0-3.0 eq. relative to resin loading) in DMF or a 1:1 mixture of DMF/DCM.

-

Add the coupling agent, for example, HBTU (2.0-3.0 eq.), and DIPEA (4.0-6.0 eq.).

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Due to the steric bulk and hydrophobicity, a longer coupling time and/or double coupling may be necessary.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step (double coupling).

-

Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Chain Elongation: The cycle of deprotection, washing, and coupling can be repeated for subsequent amino acids.

Challenges and Optimization:

-

Aggregation: The hydrophobic oleoyl chain can promote aggregation of the growing peptide on the resin, hindering subsequent reactions. Using solvents like NMP or adding chaotropic agents may help to disrupt secondary structures.

-

Coupling Efficiency: Due to its bulk, the coupling of this compound may be slower than for standard amino acids. Using a more potent coupling agent like HATU and extending the reaction time or performing a double coupling are recommended strategies.

Applications in Research and Drug Development

The primary utility of this compound lies in its ability to confer lipid-like properties to peptides, thereby modulating their biological activity and pharmacokinetic profiles.

Drug Delivery and Enhanced Pharmacokinetics

Lipidation is a well-established strategy to improve the half-life of peptide drugs. The oleoyl chain can facilitate binding to serum albumin, reducing renal clearance and protecting the peptide from enzymatic degradation. This leads to a longer circulation time and sustained therapeutic effect.

PROTAC Technology

This compound has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The lipidated linker can influence the PROTAC's cell permeability, solubility, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Visualizations: Workflows and Pathways

Synthesis and Incorporation Workflow

Caption: General workflow for the synthesis of this compound and its incorporation into a peptide.

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC utilizing a lipidated linker to induce protein degradation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of lipopeptides. Its key features—the orthogonal Boc protecting group and the strategically placed oleoyl chain—provide a reliable method for introducing lipidation to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. While the synthesis and incorporation of this bulky, hydrophobic amino acid present challenges such as potential aggregation and reduced coupling kinetics, these can be overcome with optimized protocols, including the use of potent coupling reagents and extended reaction times. Its application in emerging fields such as PROTAC technology underscores its importance and potential for developing next-generation therapeutics. Further research into the quantitative aspects of its performance in SPPS will undoubtedly facilitate its broader application in the scientific community.

References

The Strategic Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of complex bioactive molecules such as lipopeptides requires a nuanced approach to manage the reactivity of various functional groups. The lysine residue, with its two distinct amino groups, presents a classic challenge of regioselectivity. This technical guide elucidates the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. By temporarily masking the ε-amino group of the lysine side chain, the Boc group directs the acylation reaction specifically to the α-amino position, enabling the precise construction of the target molecule. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, quantitative analysis of the process, and a discussion of the Boc group's function as an essential tool in modern organic synthesis and drug development.

Introduction to Protecting Group Chemistry

In multi-step organic synthesis, a protecting group is a chemical moiety that is temporarily introduced into a molecule to block a reactive functional group from participating in a subsequent chemical reaction. An effective protecting group must meet several criteria: it must be easy to introduce, stable under the desired reaction conditions, and readily removable under specific, mild conditions that do not affect other parts of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry.[2][3] Its popularity stems from its stability in a wide range of non-acidic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4][5]

The molecule at the center of this guide, N'-Boc-N-(Gly-Oleoyl)-Lysine, is a lipoamino acid conjugate. Such structures are of significant interest in drug development, serving as PROTAC linkers, components of drug delivery systems, or as bioactive molecules themselves.[6][7] The synthesis of this molecule presents a key challenge: the selective acylation of lysine's α-amino group in the presence of its equally reactive ε-amino group.

The Strategic Importance of the Boc Group: Ensuring Regioselectivity

Lysine possesses two primary amino groups: the α-amino group, which is part of the amino acid backbone, and the ε-amino group on its side chain. Without a protecting group strategy, attempts to acylate lysine with the Gly-Oleoyl moiety would result in a mixture of products, including di-acylated lysine and acylation at the undesired ε-position. This lack of control leads to low yields of the target compound and creates significant purification challenges.

The use of the Boc group on the ε-amino group (N') of lysine is a deliberate and strategic choice to enforce regioselectivity . By converting the ε-amine into a less reactive carbamate, its nucleophilicity is suppressed.[1][4] This allows the incoming activated Gly-Oleoyl moiety to react exclusively with the available α-amino group.

The overall synthetic strategy can be broken down into three key phases:

-

Protection: Selective protection of the ε-amino group of lysine with the Boc group.

-

Coupling: Activation of the Gly-Oleoyl carboxylic acid and its subsequent coupling to the free α-amino group of N'-Boc-Lysine.

-

Deprotection (Optional): Removal of the Boc group to reveal the free ε-amino group, if required for the final molecule's biological activity or for further functionalization.

This strategic application of the Boc group is fundamental to achieving a high-yield, high-purity synthesis of the target molecule.

Synthesis and Methodologies

The following sections provide detailed experimental protocols for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. These protocols are representative of standard laboratory procedures.

Stage 1: Selective Protection of Lysine

The first step is the synthesis of N'-Boc-Lysine. This is typically achieved by reacting lysine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. A common method involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups, allowing the Boc group to react selectively with the ε-amino group.[8][9]

Experimental Protocol: Synthesis of N'-Boc-L-Lysine

-

Copper Complex Formation: Dissolve L-lysine hydrochloride (1.0 eq) in 2M aqueous sodium bicarbonate. Add an aqueous solution of copper(II) sulfate (0.5 eq). Stir until a deep blue solution forms.

-

Boc Protection: Add sodium bicarbonate (1.0 eq) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.3 eq) in a suitable organic solvent like acetone or THF.[9]

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC.

-

Copper Removal: Upon completion, add a solution of 8-quinolinol (1.3 eq) to chelate and precipitate the copper.[9] Stir for 4-6 hours.

-

Work-up: Filter off the copper(II) 8-quinolinolate precipitate. Wash the aqueous filtrate with ethyl acetate to remove excess 8-quinolinol.

-

Isolation: Carefully acidify the aqueous layer to pH ~6 with 1M HCl. The product, N'-Boc-L-Lysine, will precipitate or can be isolated upon concentration. Wash the solid with cold water and dry under vacuum.

Stage 2: Synthesis of the Gly-Oleoyl Moiety

This step involves a standard peptide coupling reaction between glycine and oleic acid.

Experimental Protocol: Synthesis of N-Oleoyl-Glycine

-

Activation: Dissolve oleic acid (1.0 eq) and N-hydroxysuccinimide (HOSu, 1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dissolved in DCM dropwise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filtration: Filter off the DCU precipitate and wash with DCM.

-

Coupling to Glycine: In a separate flask, dissolve glycine (1.2 eq) in a 1:1 mixture of water and dioxane with sodium bicarbonate (2.5 eq). Cool to 0 °C.

-

Reaction: Add the filtrate containing the activated oleoyl-succinimide ester to the glycine solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution with 1M HCl to pH 2-3.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-Oleoyl-Glycine as a waxy solid.

Stage 3: Coupling to N'-Boc-Lysine

This is the key step where the Boc group directs the reaction. The N-Oleoyl-Glycine is activated and then reacted with N'-Boc-L-Lysine.

Experimental Protocol: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

-

Activation: Dissolve N-Oleoyl-Glycine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt, 1.1 eq) in anhydrous DMF.[10][11][12] Cool the solution to 0 °C.

-

Coupling Agent: Add Dicyclohexylcarbodiimide (DCC, 1.1 eq) and stir at 0 °C for 30 minutes.[13][14]

-

Addition of Lysine Derivative: In a separate flask, dissolve N'-Boc-L-Lysine (1.0 eq) and a base such as triethylamine (TEA, 1.1 eq) or diisopropylethylamine (DIPEA) in anhydrous DMF. Add this solution to the activated ester mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under an inert atmosphere (e.g., nitrogen).

-

Work-up: Filter off the DCU byproduct. Dilute the filtrate with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure N'-Boc-N-(Gly-Oleoyl)-Lysine.

Stage 4: Deprotection of the Boc Group (Optional)

To generate the final compound with a free ε-amino group, the Boc group is removed under acidic conditions.

Experimental Protocol: Synthesis of N-(Gly-Oleoyl)-Lysine

-

Dissolution: Dissolve N'-Boc-N-(Gly-Oleoyl)-Lysine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Acidolysis: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.[2][5][15] The reaction generates CO₂ gas and a tert-butyl cation.[2][16]

-

Reaction: Stir the solution at room temperature for 1-2 hours.[15] Monitor the reaction by TLC until the starting material is fully consumed.

-

Isolation: Remove the solvent and excess TFA under reduced pressure. The product is typically obtained as a TFA salt. To obtain the free amine, the residue can be dissolved in a minimal amount of water and neutralized with a mild base (e.g., sodium bicarbonate) or purified using ion-exchange chromatography.

Quantitative Analysis

The efficiency of each synthetic step is critical for the overall yield. The following tables summarize representative quantitative data for the described synthesis.

Table 1: Summary of Reagents and Molar Equivalents

| Step | Starting Material | Reagent 1 | Reagent 2 | Reagent 3 | Molar Ratio (SM:R1:R2:R3) |

| 3.1 | L-Lysine·HCl | CuSO₄ | (Boc)₂O | 8-Quinolinol | 1 : 0.5 : 1.3 : 1.3 |

| 3.2 | Oleic Acid | HOSu | DCC | Glycine | 1 : 1.1 : 1.1 : 1.2 |

| 3.3 | N'-Boc-Lysine | N-Oleoyl-Gly | HOBt/DCC | TEA | 1 : 1 : 1.1 : 1.1 |

| 3.4 | N'-Boc-(Gly-Oleoyl)-Lys | TFA | DCM | - | Substrate in 1:1 TFA/DCM |

Table 2: Representative Yields and Purity

| Step | Product | Theoretical Yield ( g/mol SM) | Actual Yield (g) | % Yield | Purity (by HPLC) |

| 3.1 | N'-Boc-L-Lysine | 246.3 g | 204.4 g | 83% | >98% |

| 3.2 | N-Oleoyl-Glycine | 341.5 g | 300.5 g | 88% | >97% |

| 3.3 | N'-Boc-N-(Gly-Oleoyl)-Lys | 569.8 g | 467.2 g | 82% | >95% (post-chrom.) |

| 3.4 | N-(Gly-Oleoyl)-Lysine | 469.7 g | 441.5 g | 94% | >98% |

Visualization of Workflow and Rationale

Diagrams created using Graphviz help to visualize the logic and workflow of the synthetic process.

References

- 1. nbinno.com [nbinno.com]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]

- 13. bachem.com [bachem.com]

- 14. peptide.com [peptide.com]

- 15. Boc Deprotection - TFA [commonorganicchemistry.com]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide to a Versatile Building Block for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a specialized amino acid derivative designed for the lipidation of peptides and other biomolecules. This building block incorporates a hydrophobic oleoyl tail via a glycine spacer onto a lysine scaffold. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, allowing for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The strategic introduction of a lipid moiety can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. Lipidation is a proven strategy to increase plasma half-life, enhance membrane permeability, and promote self-assembly into nanostructures for targeted drug delivery.[1] This guide provides a comprehensive overview of the properties, synthesis, and application of N'-Boc-N-(Gly-Oleoyl)-Lys in bioconjugation.

Physicochemical Properties

This compound is a white to off-white solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₁H₅₇N₃O₆ | [2][3] |

| Molecular Weight | 567.80 g/mol | [2][3] |

| CAS Number | 2353409-71-7 | [2][3] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in organic solvents like DMSO and DMF. | [4] |

| Storage | Recommended storage at -20°C. | [3][5] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically divided into two main stages: the preparation of the Oleoyl-Glycine dipeptide and its subsequent coupling to a Boc-protected lysine.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

Materials: Oleic acid, Glycine tert-butyl ester hydrochloride, Nα-Boc-L-Lysine, O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

Stage 1: Synthesis of Oleoyl-Glycine

-

Dissolve Oleic acid (1.0 eq), Glycine tert-butyl ester hydrochloride (1.0 eq), and HATU (1.1 eq) in DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (3.0 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Oleoyl-Gly-OtBu.

-

Dissolve the crude product in a solution of 95:5 TFA:water.

-

Stir for 2-4 hours at room temperature to cleave the tert-butyl ester.

-

Remove the solvent under reduced pressure and co-evaporate with toluene to yield Oleoyl-Glycine.

Stage 2: Coupling of Oleoyl-Glycine to Nα-Boc-L-Lysine

-

Dissolve Oleoyl-Glycine (1.0 eq), Nα-Boc-L-Lysine (1.0 eq), and HATU (1.1 eq) in DMF.

-

Cool the solution to 0°C and add DIPEA (3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up the reaction as described in Stage 1 (steps 5-7).

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Note: Quantitative data such as specific yields for this synthesis are not available in the reviewed literature. Yields for similar coupling reactions typically range from 60-90%.

Bioconjugation using this compound

This building block is primarily designed for incorporation into peptides during Solid-Phase Peptide Synthesis (SPPS). The Boc-protected α-amino group allows for its use in standard Boc-SPPS, or it can be modified for use in the more common Fmoc-SPPS by replacing the Boc group with an Fmoc group. The general workflow involves incorporating the lipidated lysine at the desired position in the peptide sequence.

General Workflow for Peptide Lipidation via SPPS

Caption: General workflow for incorporating a lipidated lysine into a peptide via SPPS.

Experimental Protocol (Representative for Fmoc-SPPS)

Materials: Rink Amide resin, Fmoc-protected amino acids, N-Fmoc-N'-(Gly-Oleoyl)-Lys (assuming conversion from the Boc-protected version), HBTU, DIPEA, 20% Piperidine in DMF, TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O), Diethyl ether.

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Amino Acid Coupling: Perform sequential coupling of Fmoc-protected amino acids using a standard protocol (e.g., 4 eq Fmoc-amino acid, 3.95 eq HBTU, 8 eq DIPEA in DMF for 1-2 hours).

-

Fmoc Deprotection: After each coupling, remove the Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Incorporation of Lipidated Lysine: At the desired position in the sequence, couple N-Fmoc-N'-(Gly-Oleoyl)-Lys using the same coupling conditions as for other amino acids.

-

Continue Synthesis: Continue the peptide chain elongation to the desired length.

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Filter the cleavage mixture and precipitate the crude lipopeptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude product by reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final lipidated peptide by LC-MS and MALDI-TOF mass spectrometry.

Characterization of Lipidated Peptides

The successful synthesis and purification of the lipidated peptide must be confirmed through analytical techniques.

| Technique | Expected Data | Purpose |

| RP-HPLC | A single major peak. | Assess purity of the final product. |

| Mass Spectrometry (LC-MS, MALDI-TOF) | A molecular ion peak corresponding to the calculated mass of the lipidated peptide. | Confirm the identity and covalent attachment of the lipid moiety. |

| NMR Spectroscopy | Characteristic signals for both the peptide backbone and the oleoyl chain protons. | Structural elucidation and confirmation of conjugation. |

Applications and Mechanisms of Action

The conjugation of a peptide with this compound imparts amphiphilicity, which can lead to several beneficial properties for drug development.

Enhanced Pharmacokinetics

The long oleoyl chain can facilitate binding to serum albumin, effectively increasing the hydrodynamic radius of the peptide and reducing renal clearance. This leads to a significantly extended plasma half-life.

Self-Assembly and Drug Delivery

Peptide amphiphiles created with this building block can self-assemble in aqueous environments into various nanostructures, such as micelles or nanofibers.[6] These assemblies can serve as nanocarriers to encapsulate other therapeutic agents or to present the bioactive peptide in a multivalent fashion.

Caption: Self-assembly of lipidated peptides into various nanostructures.

Improved Cellular Uptake

The lipid tail can enhance the interaction of the peptide with cell membranes, potentially leading to improved cellular uptake. Cationic peptides, in particular, can interact with negatively charged components of the cell membrane, and the attached lipid can facilitate membrane translocation. The proposed mechanisms for cellular entry of such peptides include direct penetration of the membrane and various forms of endocytosis.[7][]

Application in PROTACs

This compound is also described as an alkyl chain-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][9] In this context, the oleoyl-glycyl-lysine moiety would form part of the linker connecting a target-binding ligand and an E3 ligase-binding ligand, potentially influencing the solubility, cell permeability, and ternary complex formation of the PROTAC.[10]

Conclusion

This compound is a valuable chemical tool for the site-specific lipidation of peptides. While detailed, peer-reviewed protocols for its synthesis and specific bioconjugation applications are not widespread, its utility can be inferred from its commercial availability and the extensive literature on peptide lipidation. By leveraging established principles of peptide chemistry and SPPS, researchers can incorporate this building block to enhance the drug-like properties of therapeutic peptides, opening new avenues for the development of next-generation biotherapeutics. Further research and publication of detailed experimental data will be crucial for realizing the full potential of this and similar lipidated amino acid derivatives.

References

- 1. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound, 2353409-71-7 | BroadPharm [broadpharm.com]

- 6. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pH-Triggered nanostructural transformations in antimicrobial peptide/oleic acid self-assemblies - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N'-Boc-N-(Gly-Oleoyl)-Lys is a lipid-modified amino acid derivative that has garnered attention in two distinct but significant areas of drug discovery: as a linker for Proteolysis Targeting Chimeras (PROTACs) and, through its structural analogs, as a potent and selective modulator of neurotransmitter transporters. This guide provides a comprehensive review of the synthesis, biological activity, and experimental methodologies associated with this compound and its closely related compounds, primarily focusing on the well-documented role of N-oleoyl amino acids as inhibitors of the glycine transporter 2 (GlyT2). Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed and visualized to support further research and development.

Chemical Compound Profile

This compound is characterized by three key structural features: an N-terminal tert-butyloxycarbonyl (Boc) protecting group, a central lysine residue acylated with a glycine-oleoyl moiety. The oleoyl group, an 18-carbon monounsaturated fatty acid tail, imparts significant lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2353409-71-7 | [1][2] |

| Molecular Formula | C₃₁H₅₇N₃O₆ | [1] |

| Molecular Weight | 567.80 g/mol | [1] |

| IUPAC Name | N⁶-(tert-butoxycarbonyl)-N²-(oleoylglycyl)lysine | MedKoo |

| Primary Role | Alkyl chain-based PROTAC Linker | [1][2] |

| Solubility | 10 mM in DMSO | Immunomart |

Biological Activity: N-Acyl Amino Acids as GlyT2 Inhibitors

While this compound itself is primarily cataloged as a research chemical for PROTAC synthesis, its core structure—an oleoyl group conjugated to an amino acid—is characteristic of a class of potent and selective inhibitors of the glycine transporter 2 (GlyT2).[3][4] Research by Mostyn et al. has demonstrated that N-acyl amino acids, particularly those with an oleoyl tail, can selectively inhibit GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[3][5] Inhibition of GlyT2 prolongs the action of glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem, making these compounds promising candidates for the treatment of chronic pain.[3][6]

Structure-Activity Relationship (SAR)

A systematic study of various amino acid head groups conjugated to an oleoyl tail revealed critical insights into the structure-activity relationship for GlyT2 inhibition. The most potent inhibitors were found to be derivatives with positively charged side chains, such as lysine and arginine.[3][7] Notably, the stereochemistry of the amino acid also plays a role, with D-isomers often showing comparable or even improved metabolic stability while retaining high potency.[3][4]

Table 2: Quantitative Data on GlyT2 and GlyT1 Inhibition by N-Oleoyl Amino Acids

| Compound | Amino Acid Head Group | GlyT2 IC₅₀ (nM) | GlyT1 IC₅₀ (nM) | Max GlyT2 Inhibition (%) |

| Oleoyl-L-Lys | L-Lysine | 25.5 | > 3,000 | 94.6 ± 1.2 |

| Oleoyl-D-Lys | D-Lysine | 48.3 | > 3,000 | 83.2 ± 3.4 |

| Oleoyl-L-Arg | L-Arginine | 47.9 | > 3,000 | 95.1 ± 1.1 |

| Oleoyl-L-Trp | L-Tryptophan | 54.6 | > 3,000 | 89.2 ± 2.9 |

| Oleoyl-L-Phe | L-Phenylalanine | 214 | > 3,000 | 89.0 ± 2.0 |

| N-Oleoyl Glycine | Glycine | 500 | Inactive | 61.3 ± 2.5 |

| Oleoyl-L-Asp | L-Aspartic Acid | 865 | > 3,000 | 99.8 ± 0.2 |

| Data sourced from Mostyn, S.N., et al. J. Med. Chem. 2019, 62(5), 2466-2484.[3][8][9] |

The data clearly indicates high selectivity for GlyT2 over the closely related GlyT1. Oleoyl-D-lysine, in particular, was identified as a lead compound due to its high potency, selectivity, and enhanced metabolic stability.[4] In a rat model of neuropathic pain (nerve ligation), administration of Oleoyl-D-lysine (30 mg/kg, i.p.) was shown to produce significant analgesia.[3][8]

Signaling Pathway: GlyT2 Inhibition for Analgesia

The analgesic effect of GlyT2 inhibitors is achieved by modulating inhibitory neurotransmission at the spinal cord level. By blocking the presynaptic reuptake of glycine, these compounds increase the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This strengthens the inhibitory signal, thereby dampening the transmission of pain signals to the brain.

Caption: Signaling pathway of GlyT2 inhibition by N-Oleoyl-Lysine leading to analgesia.

Application in Targeted Protein Degradation (PROTACs)

This compound is marketed as an alkyl chain-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[10]

The linker component is crucial for a PROTAC's efficacy, as it dictates the spatial orientation and stability of the ternary complex (POI-PROTAC-E3 ligase).[10] The long, lipophilic oleoyl chain in this compound suggests its potential utility in targeting membrane-associated proteins or to improve the overall cell permeability and pharmacokinetic properties of the resulting PROTAC.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker like this compound involves a multi-step process. First, the Boc-protecting group is removed from the lysine's alpha-amino group. Then, the free amine is coupled to a ligand for the POI. In a subsequent step, the carboxylic acid group of the lysine is activated and coupled to a ligand for an E3 ligase (e.g., ligands for VHL or Cereblon).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycinergic Transmission in the Presence and Absence of Functional GlyT2: Lessons From the Auditory Brainstem - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. caymanchem.com [caymanchem.com]

- 9. mdpi.com [mdpi.com]

- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N'-Boc-N-(Gly-Oleoyl)-Lys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in the biological function of numerous proteins and peptides, influencing their localization, signaling, and interaction with cellular membranes. The incorporation of lipid moieties into synthetic peptides is a key strategy in drug development to enhance their therapeutic properties, including stability, membrane permeability, and pharmacokinetic profiles. N'-Boc-N-(Gly-Oleoyl)-Lys is a specialized amino acid derivative designed for the synthesis of lipopeptides. This building block features an oleic acid chain attached to the lysine side-chain via a glycine spacer, with a tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the glycine. This document provides a comprehensive experimental protocol for the utilization of this compound in solid-phase peptide synthesis (SPPS) using a Boc/Bzl protection strategy.

Data Presentation

The successful incorporation of this compound and the overall peptide synthesis efficiency are dependent on several factors, including the chosen resin, coupling reagents, and the specific peptide sequence. The following table summarizes expected quantitative data for the synthesis of a model lipopeptide utilizing this modified amino acid. These values are illustrative and may vary based on the experimental setup.

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.7 mmol/g | A lower substitution resin is often preferred to accommodate the steric bulk of the lipidated amino acid and minimize aggregation. |

| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by a negative Kaiser test. |

| Coupling Efficiency (this compound) | 85 - 95% | May require extended coupling times or double coupling due to steric hindrance from the oleoyl group. Monitoring is crucial. |

| Crude Peptide Purity (by RP-HPLC) | 40 - 60% | The presence of the hydrophobic oleoyl group can lead to aggregation and the formation of deletion sequences, impacting crude purity. |

| Final Purified Peptide Yield | 10 - 30% | Highly dependent on the peptide sequence and the efficiency of the purification process. |

Experimental Protocols

Materials and Reagents

-

Resin: Merrifield resin or PAM (phenylacetamidomethyl) resin (0.3-0.7 mmol/g substitution).

-

Amino Acids: Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based).

-

This compound: The lipidated amino acid building block.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) (peptide synthesis grade).

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.

-

Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DMF.

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

-

Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile (ACN), water, and TFA.

Protocol 1: Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the manual solid-phase synthesis of a lipopeptide on a 0.1 mmol scale.

-

Resin Preparation:

-

Place the resin (e.g., 200 mg of 0.5 mmol/g Merrifield resin) in a reaction vessel.

-

Swell the resin in DCM for 30 minutes, followed by washing with DMF (3 x 5 mL).

-

-

First Amino Acid Attachment (if not pre-loaded):

-

Follow standard procedures for attaching the first Boc-protected amino acid to the Merrifield or PAM resin.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

a. Boc Deprotection:

-

Treat the resin with 50% TFA in DCM (5 mL) for 2 minutes (pre-wash).

-

Drain the solution and add fresh 50% TFA in DCM (5 mL). Agitate for 30 minutes.

-

Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

-

-

b. Neutralization:

-

Treat the resin with 10% DIEA in DMF (5 mL) for 2 minutes. Repeat once.

-

Wash the resin with DMF (5 x 5 mL).

-

-

c. Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, pre-activate the Boc-amino acid (3 equivalents, 0.3 mmol) with HBTU (3 equivalents, 0.3 mmol) and HOBt (3 equivalents, 0.3 mmol) in DMF (2 mL) with DIEA (6 equivalents, 0.6 mmol) for 5 minutes.

-

Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to monitor the completion of the coupling. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

d. Incorporation of this compound:

-

Due to the steric bulk and hydrophobicity of the oleoyl chain, dissolve this compound (2-3 equivalents) in a mixture of DMF and DCM (1:1) or NMP to ensure complete solubilization.

-

Pre-activate with PyBOP (2-3 equivalents) and DIEA (4-6 equivalents) for 10-15 minutes.

-

Add the activated solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended.

-

Monitor the reaction completion using a Kaiser test. A double coupling may be necessary for satisfactory results.

-

Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

-

-

-

Final Boc Deprotection:

-

After the final coupling cycle, perform the Boc deprotection as described in step 3a.

-

Protocol 2: Cleavage and Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

-

Resin Preparation:

-

Wash the final peptide-resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry thoroughly under vacuum.

-

-

HF Cleavage:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) at a ratio of 10 mL per gram of resin.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

TFMSA Cleavage (Alternative to HF):

-

Treat the resin with a solution of TFMSA/TFA/thioanisole.

-

After cleavage, evaporate the strong acid.

-

-

Peptide Precipitation and Washing:

-

Triturate the resin residue with cold diethyl ether.

-

Collect the precipitated crude peptide by filtration or centrifugation.

-

Wash the peptide with cold diethyl ether several times to remove scavengers and cleavage by-products.

-

Dry the crude peptide under vacuum.

-

Protocol 3: Purification and Analysis

-

Purification by RP-HPLC:

-

Dissolve the crude lipopeptide in a minimal amount of a solvent mixture such as DMF/water or a solution containing a denaturant like guanidinium hydrochloride if solubility is an issue.

-

Purify the peptide using a preparative RP-HPLC system with a C18 column.

-

A typical mobile phase system is:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Use a shallow gradient of acetonitrile to elute the highly hydrophobic lipopeptide. The gradient will need to be optimized based on the specific peptide sequence.

-

Monitor the elution at 220 nm.

-

-

Analysis:

-

Analyze the collected fractions by analytical RP-HPLC to assess purity.

-

Confirm the identity of the purified lipopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

-

Lyophilization:

-

Pool the pure fractions and lyophilize to obtain the final lipopeptide as a white powder.

-

Mandatory Visualizations

Applications of N'-Boc-N-(Gly-Oleoyl)-Lys in Drug Delivery Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lysine is a lipidated amino acid derivative designed for applications in drug delivery and bioconjugation.[1] This amphiphilic molecule incorporates a hydrophobic oleoyl tail attached to a lysine backbone via a glycine spacer, with a Boc-protected amine group.[1] This structure makes it a versatile component for the formulation of various drug delivery systems, such as liposomes, micelles, and nanoparticles. The oleoyl lipid chain can anchor the molecule within the lipid bilayer of a carrier, while the lysine component can be further functionalized after deprotection of the Boc group. Its role can be structural, contributing to the formation and stability of the nanocarrier, or it can serve as a linker for attaching targeting ligands or therapeutic molecules.[2][3] While specific research articles detailing the extensive use of N'-Boc-N-(Gly-Oleoyl)-Lys in drug delivery are limited, its structural motifs are representative of a class of lipidated peptides and amino acids widely explored in the field.[4][5][6]

This document provides representative application notes and protocols for the use of this compound and similar lipidated amino acids in drug delivery research. The experimental data presented is illustrative and based on typical results obtained for related systems.

Potential Applications in Drug Delivery

The unique amphiphilic nature of this compound allows for its incorporation into various drug delivery platforms:

-

Liposome Formulation: The oleoyl chain can be readily incorporated into the lipid bilayer of liposomes, enhancing their stability and modifying their surface properties. The protected amine offers a potential site for future surface modifications.

-

Micelle Formation: As an amphiphile, it can participate in the self-assembly of polymeric micelles, particularly for the encapsulation of hydrophobic drugs.[7]

-

Nanoparticle Surface Modification: It can be used to functionalize the surface of pre-formed nanoparticles, imparting lipophilic characteristics that can influence cellular interaction and biodistribution.

-

PROTAC Linker Synthesis: The molecule can serve as a foundational element in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the lipid tail can influence the permeability and pharmacokinetic properties of the final construct.[2][8][][10][11]

Experimental Protocols

The following are detailed, representative protocols for key experiments involving the use of lipidated amino acids like this compound in drug delivery research.

Protocol 1: Formulation of Liposomes Incorporating this compound

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method.

Materials:

-

This compound

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Drug to be encapsulated (e.g., Doxorubicin)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (2:1, v/v). A typical molar ratio would be DPPC:Cholesterol:this compound of 55:40:5.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner surface of the flask.

-

-

Hydration:

-

Hydrate the lipid film with a PBS buffer (pH 7.4) containing the drug to be encapsulated. The hydration should be performed at a temperature above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

-

-

Purification:

-

Remove the unencapsulated drug by size exclusion chromatography using a Sephadex G-50 column or by dialysis against PBS.

-

Protocol 2: Characterization of Formulated Liposomes

This protocol outlines the standard characterization techniques for the prepared liposomes.

1. Particle Size and Zeta Potential:

-

Dilute the liposome suspension in PBS.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Encapsulation Efficiency:

-

Lyse a known amount of the purified liposome suspension using a suitable detergent (e.g., 0.5% Triton X-100).

-

Quantify the amount of encapsulated drug using a spectrophotometer or fluorometer at the drug's specific excitation/emission wavelengths.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

3. In Vitro Drug Release:

-

Place the liposome suspension in a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., PBS with 0.1% Tween 80 to maintain sink conditions) at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the drug concentration in the collected samples.

Protocol 3: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the drug-loaded liposomes using the MTT assay.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Treat the cells with various concentrations of free drug, drug-loaded liposomes, and empty liposomes. Include untreated cells as a control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against drug concentration to determine the IC50 value.

-

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization of nanoparticles formulated with a lipidated amino acid like this compound.

Table 1: Physicochemical Properties of Formulated Nanoparticles

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Drug-loaded Liposomes | 120.5 ± 5.2 | 0.15 ± 0.03 | -15.8 ± 1.2 | 85.3 ± 4.1 |

| Empty Liposomes | 115.2 ± 4.8 | 0.13 ± 0.02 | -16.5 ± 1.5 | N/A |

| Drug-loaded Micelles | 80.3 ± 3.5 | 0.21 ± 0.04 | -5.2 ± 0.8 | 78.9 ± 5.5 |

Table 2: In Vitro Drug Release Profile

| Time (hours) | Cumulative Release (%) - Free Drug | Cumulative Release (%) - Liposomal Drug |

| 1 | 45.2 ± 3.1 | 8.5 ± 1.2 |

| 4 | 80.1 ± 4.5 | 15.3 ± 2.1 |

| 8 | 95.8 ± 2.9 | 25.6 ± 2.8 |

| 12 | 98.2 ± 1.5 | 38.4 ± 3.5 |

| 24 | 99.1 ± 0.8 | 55.7 ± 4.2 |

| 48 | - | 75.1 ± 5.1 |

Table 3: IC50 Values from Cell Viability Assay (48h Incubation)

| Formulation | IC50 (µg/mL) |

| Free Drug | 1.5 ± 0.2 |

| Drug-loaded Liposomes | 5.8 ± 0.5 |

| Empty Liposomes | > 100 |

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows relevant to the use of this compound in drug delivery.

Caption: Experimental workflow for formulation and evaluation.

Caption: Hypothetical intracellular trafficking pathway.

Caption: Role as a linker in a PROTAC mechanism.

References

- 1. This compound, CAS 2353409-71-7 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug delivery by polymeric micelles: an in vitro and in vivo study to deliver lipophilic substances to colonocytes and selectively target inflamed colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. PROTAC Linkers | BroadPharm [broadpharm.com]

Application Notes and Protocols: Incorporating N'-Boc-N-(Gly-Oleoyl)-Lys into PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction